molecular formula C9H12FNO B12965671 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol

Cat. No.: B12965671
M. Wt: 169.20 g/mol
InChI Key: CZCSZIDEKJAJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid. Another method involves the use of selective fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of catalysts and optimized reaction parameters can improve yield and selectivity, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group in the molecule provides opportunities for diverse chemical modifications and applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H12FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3

InChI Key

CZCSZIDEKJAJCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=C(C=CC=N1)F

Origin of Product

United States

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